molecular formula C11H13N B2357742 5-cyclopropyl-2,3-dihydro-1H-indole CAS No. 893738-85-7

5-cyclopropyl-2,3-dihydro-1H-indole

Cat. No.: B2357742
CAS No.: 893738-85-7
M. Wt: 159.232
InChI Key: OZIXNQAUFGDMAO-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2,3-dihydro-1H-indole is a dihydroindole derivative with the molecular formula C11H13N and a molecular weight of approximately 159.20 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. Scientific literature indicates that the 5-cyclopropyl substitution on the indole scaffold has been explored in early lead compounds for the treatment of neglected tropical diseases, such as Chagas disease, where it demonstrated moderate to good potency against the Trypanosoma cruzi parasite . The dihydroindole (2,3-dihydro-1H-indole) core is a privileged structure in pharmaceutical research, serving as a key precursor for synthesizing compounds with neuroprotective and antioxidant properties, including analogs of the endogenous hormone melatonin . Indole and dihydroindole derivatives, in general, represent a highly investigated class of heterocycles in medicinal chemistry due to their wide spectrum of biological activities . As a building block, this compound enables researchers to explore structure-activity relationships (SAR) and optimize critical parameters like metabolic stability and solubility during the synthesis of new chemical entities . This product is intended for analytical and research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-8(1)9-3-4-11-10(7-9)5-6-12-11/h3-4,7-8,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIXNQAUFGDMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)NCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Cyclopropyl 2,3 Dihydro 1h Indole and Its Derivatives

Strategies for Constructing the 2,3-Dihydroindole Core

The formation of the 2,3-dihydroindole, or indoline (B122111), scaffold is a critical step in the synthesis of the target compound. Various approaches have been developed to achieve this, primarily involving the reduction of indole (B1671886) or oxindole precursors.

Direct Reduction of Indoles with Activating Groups

A common method for synthesizing 2,3-dihydroindoles involves the direct reduction of the corresponding indole. nih.govmdpi.com This transformation is often facilitated by the presence of acceptor (electron-withdrawing) groups on the indole ring, which activate the molecule for reduction. nih.govmdpi.com For instance, the reduction of 2-substituted indoles can be achieved using tin and hydrochloric acid to yield racemic indolines.

Synthesis from Polyfunctional 2-Oxindoles

An alternative and versatile strategy for obtaining 2,3-dihydroindole derivatives starts from polyfunctional 2-oxindoles. nih.govmdpi.com This approach allows for a wider range of substitutions on the final product. The synthesis involves the reduction of functional groups within the 2-oxindole molecule. nih.gov Various boron hydrides have been employed for this purpose, demonstrating the potential for chemoselective reductions. nih.govmdpi.com For example, it is possible to selectively reduce a nitrile group in the presence of an amide group. nih.gov This method provides a pathway to new analogs of biologically significant molecules. nih.govmdpi.com

The process can begin with the Knoevenagel condensation of isatins with cyanoacetic acid or its esters. nih.gov The resulting products can then undergo further transformations, including reduction, to form the desired 2,3-dihydroindole core. nih.gov

Cyclization Reactions in Dihydroindole Formation

Cyclization reactions represent a powerful tool for constructing the dihydroindole framework. One such approach is the palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes. nih.gov This method has been successfully applied to the synthesis of pyrrolo[3,2-g]indoles and demonstrates the potential for creating complex fused ring systems. nih.gov Radical tandem cyclization also offers a pathway to 2,3-indolines under mild conditions. researchgate.net

Introduction and Functionalization of the Cyclopropyl (B3062369) Moiety

The incorporation of the cyclopropyl group onto the dihydroindole scaffold can be achieved through various synthetic strategies, including alkylative approaches and reactions involving specialized intermediates.

Alkylative Approaches to Incorporate the Cyclopropyl Group

Alkylative methods can be employed to introduce the cyclopropyl group. Rhodium-catalyzed C2-alkylation of indoles with cyclopropanols has been demonstrated as an effective method for creating C-C bonds at the C2 position. nih.gov This reaction often utilizes a directing group to control the regioselectivity of the alkylation. nih.gov Another approach involves the selective alkylation of (2-oxoindolin-3-yl)acetonitriles with alkyl halides. nih.gov To prevent undesired N-alkylation, a protecting group, such as a Boc group, can be used. nih.gov

Starting MaterialAlkylating AgentCatalyst/ReagentsProductYield (%)
N-Boc-(2-oxoindolin-3-yl)acetonitrileAlkyl HalideNaH, THFN-Boc-3-alkyl-(2-oxoindolin-3-yl)acetonitrileVaries

Table 1: Representative Alkylation of (2-oxoindolin-3-yl)acetonitriles. nih.gov

Reactions Involving α-Cyclopropyl N-Acyliminium Ions

A sophisticated method for incorporating a cyclopropyl group involves the reaction of α-cyclopropyl N-acyliminium ions. rsc.orguow.edu.au These reactive intermediates can undergo 1,2-addition reactions with nucleophiles such as indoles. rsc.orguow.edu.au The reaction between an α-cyclopropyl N-acyliminium ion and an indole can lead to the formation of 5-cyclopropyl-5-(3-indoyl)pyrrolidin-2-ones. rsc.org The pathway of the reaction, whether it proceeds via 1,2-addition or a homoconjugate addition, is influenced by the electronic properties of the indole. rsc.orguow.edu.au Computational studies suggest that the 1,2-addition pathway is kinetically controlled. rsc.org

ReactantsLewis AcidProduct Type
α-cyclopropyl N-acyliminium ion precursor, IndoleBF₃·Et₂O1,2-adduct
α-cyclopropyl N-acyliminium ion precursor, Electron-deficient IndoleBF₃·Et₂OSpiroheterocycle (via homoconjugate addition)

Table 2: Reactivity of α-Cyclopropyl N-Acyliminium Ions with Indoles. rsc.org

Formation of Spirocyclopropane-Containing Indole Systems

The construction of spirocyclopropane moieties fused to the indole core represents a sophisticated approach to generating structurally novel and complex molecules. These methods often involve the dearomatization of the indole ring system to facilitate the cyclopropanation step.

One effective strategy involves an alkylative dearomatization and intramolecular N-imination cascade. For instance, an indole–O-(methylsulfonyl)oxime can be treated with a base such as N,N-diisopropylethylamine (DIPEA) in the presence of an alcohol. This process triggers an initial deprotonation, followed by an intramolecular cyclization that expels a methanesulfonate anion to form the spirocyclopropane structure. nih.gov This dearomatized intermediate is then attacked by the alcohol, leading to a subsequent intramolecular N-imination to form a polycyclic system incorporating the spirocyclopropane. nih.gov

Table 1: Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles
EntryAlcoholProductYield (%)
1Methanol6a84
2Ethanol6b81
3Propanol6c75
4Butanol6d71
5Pentanol6e67
Data sourced from synthesis via alkylative dearomatization and intramolecular N-imination of an indole–O-(methylsulfonyl)oxime. nih.gov

Another powerful method for creating spiro-cyclopropane compounds is the dearomatization of indole derivatives using sulfur ylides. acs.org This approach provides a concise route to spirocyclic indolenines. Furthermore, the resulting spiro-cyclopropane compounds can be conveniently transformed back to rearomatized indole derivatives when treated with acid, showcasing the versatility of this synthetic strategy. acs.org The synthesis of spirocyclopropyl oxindoles, which can serve as precursors to dihydroindoles, has also been achieved through multicomponent reactions catalyzed by rare-earth metal salts, offering high diastereoselectivity. acs.orgynu.edu.cn

Derivatization Strategies for the 5-Cyclopropyl-2,3-dihydro-1H-indole Scaffold

The this compound core offers several positions for chemical modification, allowing for the systematic exploration of structure-activity relationships. The primary sites for derivatization include the nitrogen atom of the dihydroindole ring, the aromatic carbocyclic ring, and the cyclopropyl side chain.

N-Substitution Reactions on the Dihydroindole Nitrogen

The nitrogen atom of the 2,3-dihydro-1H-indole (indoline) ring is a secondary amine and serves as a key handle for introducing a wide variety of substituents. Standard N-alkylation and N-acylation reactions can be readily employed. To avoid undesired side reactions, such as those at the C3 position in related oxindole systems, the nitrogen is often protected with groups like the tert-butoxycarbonyl (Boc) group. nih.gov

The nitrogen can be deprotonated with a suitable base, such as sodium hydride, to form a nucleophilic anion. This anion can then react with various electrophiles, including alkyl halides, acyl chlorides, and sulfonyl chlorides, to yield N-substituted products. This approach is fundamental for building molecular diversity from the core scaffold. Research on related 1-hydroxyindoles has also shown that the indole nitrogen can participate in unique nucleophilic substitution reactions, suggesting that the reactivity of the indoline nitrogen can be modulated by its substitution pattern. clockss.orgresearchgate.net

Table 2: Examples of N-Substitution Reactions on Indoline/Indole Systems
Starting MaterialReagentProduct TypeReference
(2-Oxoindolin-3-yl)acetonitrileBoc2O, NaHN-Boc protected indoline nih.gov
1-HydroxyindoleIndole, HCOOH1-(Indol-3-yl)indole clockss.org
IndolineDDQ, MethanolN-Substituted adduct scispace.com
This table illustrates general N-substitution strategies applicable to the dihydroindole scaffold.

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

Electrophilic Aromatic Substitution: The aromatic ring of the this compound is activated towards electrophilic aromatic substitution (EAS). The dihydroindole ring contains an aniline-like substructure, where the nitrogen atom is a powerful ortho-, para-directing group. The available positions for substitution on the benzene (B151609) ring are C4, C6, and C7. The position para to the nitrogen (C6) and ortho to the nitrogen (C7) are electronically activated. The cyclopropyl group at C5 is a weak ortho-, para-director, further activating the C4 and C6 positions. The combined influence of these two groups strongly favors electrophilic attack at the C6 position, with potential for substitution at C4 and C7 as well. This contrasts with the reactivity of indole itself, where electrophilic substitution preferentially occurs at the C3 position of the pyrrole (B145914) ring. bhu.ac.inic.ac.uknih.gov

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzene ring of the parent scaffold is generally not feasible as it lacks the necessary strong electron-withdrawing groups (e.g., nitro groups) to activate the ring for nucleophilic attack. nii.ac.jp However, if the ring is appropriately functionalized with such groups in positions ortho or para to a suitable leaving group, SNAr reactions could be employed as a powerful tool for introducing a variety of nucleophiles. For example, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that it is an excellent substrate for SNAr reactions with various nitrogen, sulfur, and carbon-based nucleophiles at the C2 position, demonstrating the potential of this strategy once the ring is suitably activated. nii.ac.jp

Side-Chain Modifications at Various Positions of the Indole Skeleton

The primary side chain on the scaffold is the cyclopropyl group at the C5 position. Arylcyclopropanes can undergo a variety of transformations, primarily involving the activation and cleavage of the strained cyclopropane ring. These reactions provide a pathway to 1,3-difunctionalized products.

One strategy involves the oxidative C–C bond activation of arylcyclopropanes. Using visible light and an ethynylbenziodoxolone (EBX) reagent, it is possible to achieve C–H alkynylation of the cyclopropane. rsc.org Alternatively, the reaction can be switched to a 1,3-oxyalkynylation, which involves the ring-opening of the cyclopropane. rsc.org Catalytic methods using aryl iodides have also been developed for the general 1,3-oxidation of cyclopropanes, leading to the formation of 1,3-diols, 1,3-amino alcohols, and 1,3-diamines. nih.gov These transformations leverage the generation of aryl radical cations, which activate the adjacent cyclopropane ring towards nucleophilic attack and subsequent C-C bond cleavage. researchgate.net Such modifications dramatically alter the molecular structure, converting the compact cyclopropyl group into a more flexible and functionalized three-carbon chain.

Chemical Reactivity and Transformation Pathways of 5 Cyclopropyl 2,3 Dihydro 1h Indole Systems

Reactivity of the Dihydroindole Heterocycle

The dihydroindole nucleus, also known as an indoline (B122111), is a versatile scaffold in organic synthesis. Its reactivity is primarily centered around the nitrogen atom and the aromatic ring.

The dihydroindole ring system is readily oxidized to the corresponding indole (B1671886). This aromatization is a common transformation and can be achieved using a variety of oxidizing agents. While specific examples for the 5-cyclopropyl derivative are not extensively detailed in the provided search results, the general principles of indoline oxidation are well-established. For instance, 2,3-dihydroindoles are known to be sensitive to oxidation in solution, which can lead to aromatization of the indole ring. nih.gov

Common reagents used for the oxidation of indolines to indoles include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and palladium on carbon (Pd/C) under aerobic conditions. The reaction involves the removal of two hydrogen atoms from the 2- and 3-positions of the dihydroindole ring, resulting in the formation of the fully aromatic indole nucleus.

Oxidizing Agent Product Type General Applicability
Manganese Dioxide (MnO₂)Aromatized IndoleWidely used for various substituted indolines.
DDQAromatized IndoleEffective for dehydrogenation reactions.
Palladium on Carbon (Pd/C)Aromatized IndoleOften used with a hydrogen acceptor or air/oxygen.

This table is generated based on general knowledge of indoline oxidation and is not specific to 5-cyclopropyl-2,3-dihydro-1H-indole.

The term "reduction" in the context of the already reduced dihydroindole (indoline) ring typically refers to the reduction of functional groups that may be present on the ring or its substituents. However, the provided information focuses more on the synthesis of dihydroindoles from other precursors, such as the reduction of nitriles to form 2,3-dihydroindole derivatives. nih.gov For instance, 2,3-dihydro derivatives of melatonin have been synthesized by the reduction of corresponding nitriles using borane generated in situ. nih.gov

It is important to note that the dihydroindole ring itself is generally stable to typical reducing conditions that might be employed to modify other parts of the molecule, unless harsh conditions leading to ring cleavage are used.

The nitrogen atom of the dihydroindole ring can participate in various condensation reactions. For example, it can react with aldehydes and ketones to form the corresponding N-substituted derivatives. Acid-mediated condensation of 2-aminoaryl cyclopropyl (B3062369) ketones with aldehydes has been developed for the synthesis of 2,3-dihydrofuro[3,2-c]quinolines. researchgate.net This reaction proceeds through imine formation followed by intramolecular reactions. researchgate.net

Functional group interconversions on the dihydroindole scaffold are also common. For example, if other functional groups are present on the aromatic ring, they can be modified through standard aromatic substitution reactions, provided the reaction conditions are compatible with the dihydroindole and cyclopropyl moieties.

Transformations Involving the Cyclopropyl Group

The cyclopropyl group is a three-membered carbocycle with significant ring strain, making it susceptible to ring-opening reactions. This reactivity can be harnessed to synthesize more complex molecular architectures.

The high ring strain of cyclopropanes makes them prone to ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or radical species. beilstein-journals.org These reactions can lead to the formation of highly functionalized products. beilstein-journals.orgnih.gov

For instance, the ring-opening of cyclopropanes can be achieved through oxidative radical pathways. beilstein-journals.org Additionally, Brønsted acid-catalyzed arylative ring-opening of monosubstituted cyclopropanes has been reported, constituting a rare example of such cyclopropanes engaging in intermolecular C-C bond formation. nih.gov In the context of dihydroindoles, tandem cyclopropane ring-opening/Conia-ene and Michael addition/Conia-ene reactions have been utilized to synthesize 3,4-annulated indoles. uwo.ca

The regioselectivity of the ring-opening can often be controlled by the electronic nature of the substituents on the cyclopropyl ring and the reaction conditions employed.

Reaction Type Initiator Product Type
Radical Ring-OpeningRadical InitiatorsFunctionalized acyclic compounds
Acid-Catalyzed Ring-OpeningBrønsted or Lewis AcidsAcyclic products with incorporated nucleophiles
Tandem Ring-Opening/CyclizationLewis AcidsAnnulated heterocyclic systems

This table illustrates general pathways for cyclopropane ring-opening and is not exhaustive for the specific substrate.

Cyclopropyl-substituted systems can undergo various rearrangement reactions, often triggered by the formation of a cationic center adjacent to the cyclopropyl ring (a cyclopropylcarbinyl cation). These cations can undergo complex rearrangements to relieve ring strain and form more stable carbocations.

One notable rearrangement is the Cloke-Wilson rearrangement, which involves the transformation of cyclopropyl ketones or imines into five-membered heterocycles like dihydrofurans or pyrrolines. rsc.org While not directly involving a dihydroindole, this highlights a potential reactivity pathway for a cyclopropyl ketone derivative.

Furthermore, computational and experimental studies have investigated the rearrangement, elimination, and ring-opening reactions of cyclopropyl-substituted nitrenium ions. nih.gov In some cases, stable products result from a combination of cyclopropyl ring expansion and elimination reactions. nih.gov The Cope rearrangement, a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, has also been explored in the context of indole-dearomatization, although this typically involves vinylcyclopropane systems. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

The this compound scaffold represents a valuable building block in medicinal chemistry and materials science. Further functionalization of this core structure through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is crucial for the development of novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions are powerful tools for achieving such transformations with high efficiency and selectivity. These reactions typically involve the coupling of an organohalide or triflate with a variety of coupling partners, including boronic acids (Suzuki-Miyaura coupling), amines (Buchwald-Hartwig amination), and alkenes (Heck reaction).

While direct C-H activation at other positions of the this compound ring is a plausible strategy, a more common approach involves the use of a pre-functionalized indoline, such as a bromo-substituted derivative (e.g., 7-bromo-5-cyclopropyl-2,3-dihydro-1H-indole). This halogenated intermediate can then readily participate in various palladium-catalyzed cross-coupling reactions to introduce additional substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For the functionalization of a halogenated this compound derivative, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups.

Research on structurally similar 5-bromoindoline derivatives has demonstrated the feasibility of this transformation. For instance, the microwave-promoted Suzuki-Miyaura coupling of 5-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indole derivatives with various arylboronic acids has been shown to proceed in good to excellent yields. lmaleidykla.lt Typical catalysts for such transformations include palladium complexes with phosphine ligands, such as Pd(PPh₃)₄, in the presence of a base like cesium carbonate (Cs₂CO₃) and a suitable solvent system. lmaleidykla.lt

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions for the Functionalization of Indoline Scaffolds.
Reactant 1Reactant 2CatalystLigandBaseSolventYield (%)
5-Bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-oneArylboronic acidPd(PPh₃)₄-Cs₂CO₃EthanolGood to Excellent
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂dppfK₂CO₃DimethoxyethaneHigh

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. This reaction is particularly valuable for introducing nitrogen-containing functional groups onto the this compound core, which is a common motif in pharmacologically active molecules.

Table 2: Representative Conditions for Buchwald-Hartwig Amination.
Aryl HalideAmineCatalystLigandBaseSolvent
Aryl BromidePrimary/Secondary AminePd₂(dba)₃BrettPhosNaOtBuToluene
Aryl BromidePrimary/Secondary AminePd(OAc)₂RuPhosK₃PO₄Dioxane

Heck Reaction

The Heck reaction facilitates the formation of a new C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. This reaction could be employed to introduce alkenyl substituents onto the this compound nucleus, providing a pathway to a variety of functionalized derivatives.

The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. For the arylation of an alkene with a halogenated this compound, a typical catalyst system might involve a palladium source like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand.

Table 3: General Conditions for the Heck Reaction.
Aryl HalideAlkeneCatalystLigandBaseSolvent
Aryl Iodide/BromideStyrenePd(OAc)₂P(o-tolyl)₃Et₃NDMF
Aryl BromideMethyl acrylatePdCl₂(PPh₃)₂-NaOAcDMA

Advanced Spectroscopic and Spectrometric Characterization of 5 Cyclopropyl 2,3 Dihydro 1h Indole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing profound insights into the connectivity and spatial arrangement of atoms. For 5-cyclopropyl-2,3-dihydro-1H-indole analogs, a combination of one-dimensional and two-dimensional NMR experiments is indispensable for a comprehensive understanding of their complex structures.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy is a powerful tool for delineating the proton environments within a molecule. In the case of this compound, the spectrum reveals characteristic signals corresponding to the aromatic, aliphatic, and cyclopropyl (B3062369) protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment, providing valuable structural information.

For instance, the aromatic protons of the indoline (B122111) ring typically appear in the downfield region of the spectrum, while the aliphatic protons of the dihydroindole and cyclopropyl moieties resonate at higher fields. The coupling patterns between adjacent protons, dictated by the J-coupling constants, further aid in assigning the specific protons to their respective positions within the molecule.

Table 1: Representative ¹H NMR Data for Indoline Derivatives

Compound Proton Chemical Shift (δ, ppm) Multiplicity J-coupling (Hz) Reference
2,3-Dimethyl-1H-indoleAromatic H7.60, 7.55, 7.29-7.26, 7.17s, d, m, dqJ = 6.9, J = 7.1, 6.1 rsc.org
CH₃2.38, 2.29s, s rsc.org
5-Bromo-3-methyl-1H-indoleAromatic H7.92, 7.73, 7.29, 7.22, 6.99s, d, dd, d, sJ = 1.6, J = 8.6, 1.9, J = 8.6 rsc.org
CH₃2.32dJ = 0.9 rsc.org
7-Bromo-3-methyl-1H-indoleAromatic H8.06, 7.55, 7.37, 7.08-6.97s, d, d, mJ = 7.9, J = 7.6 rsc.org
CH₃2.35dJ = 1.0 rsc.org

This table is interactive. Click on the headers to sort the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, the chemical shift of which is indicative of its hybridization and chemical environment.

The aromatic carbons of the benzene (B151609) ring typically resonate in the range of 110-150 ppm, while the aliphatic carbons of the dihydro-pyrrole ring and the cyclopropyl group appear at higher fields. The signals for the quaternary carbons are generally weaker in intensity compared to those of protonated carbons.

Table 2: ¹³C NMR Data for Selected Indole (B1671886) Analogs

Compound Carbon Chemical Shift (δ, ppm) Reference
2,3-Dimethyl-1H-indoleAromatic/Heterocyclic C135.32, 130.82, 129.56, 121.02, 119.14, 118.08, 110.20, 107.20 rsc.org
CH₃11.63, 8.60 rsc.org
5-Bromo-3-methyl-1H-indoleAromatic/Heterocyclic C134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60 rsc.org
CH₃9.64 rsc.org
7-Bromo-3-methyl-1H-indoleAromatic/Heterocyclic C135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75 rsc.org
CH₃9.97 rsc.org

This table is interactive. Click on the headers to sort the data.

Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemistry

To unravel the intricate network of proton-proton and proton-carbon correlations, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the complete molecular structure.

COSY spectra reveal correlations between protons that are coupled to each other, allowing for the tracing of spin systems within the molecule. HSQC spectra correlate each proton with the carbon to which it is directly attached, while HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. These experiments are particularly valuable in assigning the signals of the cyclopropyl group and confirming its attachment to the indoline core. beilstein-journals.orgresearchgate.netipb.ptresearchgate.net

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. rsc.org The spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic moieties, and C=C stretching of the aromatic ring. The presence of the cyclopropyl group can also be inferred from its characteristic C-H and ring deformation vibrations. For instance, the FT-IR spectrum of an indole derivative showed a characteristic carbonyl stretch at 1680 cm⁻¹. rsc.org

Table 3: Characteristic FT-IR Frequencies for Indole Derivatives

Functional Group Vibrational Mode Frequency (cm⁻¹) Reference
C=OStretching1680 rsc.org
C-HAromatic Stretching~3046 beilstein-journals.org
C-HAliphatic Stretching~2936 beilstein-journals.org
C=CAromatic Ring Stretching1614, 1585, 1470 beilstein-journals.org

This table is interactive. Click on the headers to sort the data.

Raman Spectroscopy for Vibrational Fingerprinting

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of generated ions, it provides a definitive molecular fingerprint.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass Determination

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for determining the molecular mass of polar molecules without significant fragmentation. The compound is dissolved in a polar solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions of the analyte (e.g., protonated molecules, [M+H]⁺) are released and directed into the mass analyzer.

For indole analogs, ESI-MS is routinely used to confirm the mass of the synthesized product. For example, in the characterization of 2-cyclopropyl-1H-indole, a structural analog of the target compound, ESI-MS analysis revealed a prominent ion peak corresponding to the deprotonated molecule. mdpi.com This confirms the molecular weight of the compound.

Table 1: ESI-MS Data for an Analog of this compound

Compound Ionization Mode Observed Ion m/z (Mass-to-Charge Ratio) Source

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

High-Resolution Mass Spectrometry (HRMS) provides a highly precise measurement of the mass-to-charge ratio, often to four or more decimal places. This level of accuracy allows for the determination of a compound's elemental formula, as each unique combination of atoms has a distinct exact mass. The molecular formula for this compound is C₁₁H₁₃N. nih.gov Its calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms, can be compared against an experimental value from an HRMS instrument. nih.gov

The difference between the calculated and measured exact mass, typically expressed in parts per million (ppm), serves as a stringent confirmation of the compound's identity. For instance, the analog 2-cyclopropyl-1H-indole was analyzed by HRMS, and the measured mass showed excellent agreement with the calculated mass, confirming its elemental composition of C₁₁H₁₁N. mdpi.com

Table 2: HRMS Data for Indole Analogs

Compound Formula Ion Calculated Exact Mass (m/z) Found Exact Mass (m/z) Source
This compound C₁₁H₁₃N [M+H]⁺ 160.1121 (Calculated from 159.1048 Da) Data not available nih.gov
2-Cyclopropyl-1H-indole C₁₁H₁₁N [M-H]⁻ 156.0819 156.0813 mdpi.com

X-ray Crystallography for Precise Molecular Geometry and Conformation

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of individual atoms.

For a molecule like this compound, X-ray analysis would provide definitive information on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The puckering of the dihydroindole (indoline) ring and the exact spatial orientation of the cyclopropyl group relative to the bicyclic system.

Intermolecular Interactions: Details of how molecules pack together in the crystal lattice, including any hydrogen bonding involving the N-H group.

While specific crystallographic data for this compound is not publicly available, the technique has been applied to related, more complex indole derivatives, demonstrating its utility in confirming their structures. mdpi.com

Table 3: Representative Data Obtainable from X-ray Crystallography (Note: This table is illustrative of the types of data produced, as specific data for the target compound is not available.)

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95°
Bond Length (C-N) The distance between a carbon and nitrogen atom. ~1.38 Å

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions). The resulting spectrum provides valuable information about the conjugated π-electron system within a molecule.

The parent compound, indole, possesses a fully aromatic pyrrole (B145914) ring fused to a benzene ring, resulting in a characteristic UV absorption profile. nist.gov However, in this compound, the C2-C3 double bond of the indole nucleus is saturated. This interruption of the conjugated system significantly alters the electronic structure.

The primary chromophore in the dihydroindole system is the substituted benzene ring. Compared to indole, a significant shift of the absorption maxima to shorter wavelengths (a hypsochromic or "blue" shift) is expected. The cyclopropyl group attached at the 5-position acts as an auxochrome, which can cause subtle shifts in the absorption maxima and changes in molar absorptivity.

Table 4: UV-Vis Absorption Data for Indole (Reference Compound)

Compound Solvent λmax (nm) Description Source
Indole Ethanol 219 π → π* transition nist.gov
Indole Ethanol 270 π → π* transition nist.gov
Indole Ethanol 278 π → π* transition nist.gov

For this compound, the spectrum would more closely resemble that of an alkyl-substituted aniline, with absorptions at much shorter wavelengths than those observed for indole.

Computational Chemistry and Mechanistic Studies on 5 Cyclopropyl 2,3 Dihydro 1h Indole Systems

Mechanistic Investigations through Computational Modeling

Beyond static molecular properties, computational modeling is instrumental in exploring the dynamics of chemical reactions.

Computational modeling can elucidate the step-by-step mechanism of a chemical reaction by mapping its potential energy surface. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barriers associated with each step, chemists can predict the most likely reaction pathway.

For the synthesis of 5-cyclopropyl-2,3-dihydro-1H-indole, a plausible route could involve an intramolecular cyclization, such as a nucleophilic aromatic substitution on a suitably substituted benzene (B151609) derivative. rsc.org Computational studies could model this process to:

Identify the Transition State: Determine the geometry and energy of the transition state for the ring-closing step.

Calculate Activation Energy: The energy difference between the reactant and the transition state provides the activation barrier, which determines the reaction rate.

Evaluate Intermediates: Assess the stability of any intermediates formed during the reaction.

Such studies would provide a deep, quantitative understanding of the reaction mechanism, guiding the optimization of synthetic conditions.

Understanding Stereochemical Outcomes via Computational Support

While specific computational studies on the stereochemical outcomes of reactions involving this compound are not prevalent in the literature, the principles of using computational support can be illustrated by examining studies on analogous indole (B1671886) systems. Density Functional Theory (DFT) is a powerful method employed to investigate reaction mechanisms and predict the stereoselectivity of chemical transformations. nih.gov

In the context of reactions such as cyclopropanation or Friedel-Crafts alkylations of the indole nucleus, computational models can be constructed to map the potential energy surface of the reaction. researchgate.netacs.org This involves identifying the structures of transition states leading to different stereoisomers. The relative energies of these transition states are then calculated. According to transition state theory, the product distribution is determined by the difference in the free energy of activation for the competing pathways. A lower energy transition state implies a faster reaction rate, thus leading to the major stereoisomer.

For instance, in a hypothetical asymmetric synthesis involving a derivative of this compound, DFT calculations could be used to model the interaction of the substrate with a chiral catalyst. By analyzing the transition state assemblies for the formation of R and S enantiomers, the steric and electronic interactions that favor one stereochemical outcome over the other can be identified. These interactions might include steric hindrance, hydrogen bonding, or π-π stacking between the substrate, catalyst, and reagents. researchgate.net

A key aspect of these computational studies is the identification of the factors that govern stereoselectivity. For example, in the Simmons-Smith cyclopropanation of allylic alcohols, DFT calculations have identified torsional strain, 1,3-allylic strain, and ring strain in the transition states as critical factors influencing enantioselectivity. nih.gov Similarly, for reactions on the this compound scaffold, computational analysis could elucidate the role of the cyclopropyl (B3062369) group and substituents on the indoline (B122111) ring in directing the stereochemical course of a reaction.

The data generated from such computational studies can be summarized to provide a clear comparison of the energetic profiles of different reaction pathways, as illustrated in the hypothetical table below.

Transition StateProduct StereoisomerCalculated Relative Free Energy (kcal/mol)Predicted Major/Minor Product
TS-1(R)-product0.0Major
TS-2(S)-product+2.5Minor

This table is a hypothetical representation of data that could be generated from a DFT study to predict the stereochemical outcome of a reaction.

Such predictive power allows chemists to rationally design experiments, select appropriate chiral catalysts or auxiliaries, and optimize reaction conditions to achieve the desired stereoisomer with high selectivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of potential drug candidates with their biological targets. For derivatives of this compound, molecular docking can provide valuable insights into their potential as therapeutic agents.

Although specific docking studies for this compound are not widely documented, research on structurally related indoline derivatives highlights the utility of this approach. For example, derivatives of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a target for inflammatory diseases and cancer. Molecular docking studies were crucial in understanding the structure-activity relationships of these compounds.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case a derivative of this compound, is then computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Lower binding energies indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

The results of a docking simulation also reveal the specific interactions between the ligand and the amino acid residues in the active site. These can include hydrogen bonds, hydrophobic interactions, ionic interactions, and π-π stacking. This information is critical for optimizing the ligand structure to enhance its binding affinity and selectivity. For instance, the cyclopropyl group at the 5-position of the indoline core may engage in favorable hydrophobic interactions within a specific pocket of the target protein.

The following table summarizes results from molecular docking studies of various indole and indoline derivatives against different biological targets, illustrating the type of data generated.

Compound ScaffoldTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
2H-thiopyrano[2,3-b]quinolineCB1a (2IGR)-5.3 to -6.1ILE-8, LYS-7, VAL-14, TRP-12, PHE-15 semanticscholar.orgresearchgate.net
Thiazolo[3,2-a]pyridine derivativeα-amylase (4W93)-7.43Trp58, Trp59, Tyr62, Gln63, Asp197, Asp300 nih.gov
Dinaphthodiospyrol SXanthine Oxidase-7.678Arg149, Cys113, Cys116, Leu147 nih.gov
5-O-Benzoylpinostrobin derivativeCOX-2 (5IKR)-9.7 to -10.16Not specified nih.gov

This table presents a selection of reported molecular docking results for various heterocyclic compounds to demonstrate the application of this computational method.

By leveraging molecular docking, researchers can screen virtual libraries of this compound derivatives against various biological targets, prioritizing the synthesis and in vitro testing of the most promising candidates, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar Studies of 5 Cyclopropyl 2,3 Dihydro 1h Indole Derivatives in Pre Clinical Contexts

The Pivotal Role of the Cyclopropyl (B3062369) Moiety in Modulating Pharmacological Potency

The incorporation of a cyclopropyl group at the 5-position of the 2,3-dihydro-1H-indole (also known as indoline) scaffold is a strategic design element that significantly influences the pharmacological potency of its derivatives. This small, strained ring system imparts unique conformational rigidity and electronic properties to the molecule. The rigid nature of the cyclopropyl group can help to lock the molecule into a specific conformation that is favorable for binding to its biological target, thereby enhancing potency.

Systematic Modifications and Their Impact on Biological Activity

Substituent Effects on the Dihydroindole Ring

Systematic modifications of the dihydroindole ring have been shown to have a profound impact on the biological activity of 5-cyclopropyl-2,3-dihydro-1H-indole derivatives. The introduction of various substituents at different positions of the dihydroindole nucleus allows for the fine-tuning of the molecule's properties, including its potency, selectivity, and pharmacokinetic profile.

For instance, the nature and position of substituents can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target. Electron-donating or electron-withdrawing groups can alter the electronic properties of the indole (B1671886) ring system, which can impact its binding affinity to the target protein. The size and shape of the substituents are also critical, as they can either facilitate or hinder the optimal fit of the molecule within the binding site.

A theoretical study on the hydrodenitrogenation of indole and quinoline (B57606) derivatives highlighted that substituent groups on the heterocycle can significantly influence their reactivity. This suggests that modifications on the dihydroindole ring of the target compound could similarly impact its biological activity by altering its interaction with metabolic enzymes or target proteins.

The Importance of Substituents at the 5'-Position of the Indole Core

The 5'-position of the indole core, where the cyclopropyl group is attached, is a critical determinant of the pharmacological activity of these derivatives. Research on related indole-based compounds has consistently demonstrated the significance of substituents at this position for modulating biological effects.

For example, in a study of indole-based HIV-1 fusion inhibitors, modifications at the 5-position of the indole ring were explored, indicating the importance of this position for activity. Although this study did not involve a cyclopropyl group, it underscores the general principle that the 5-position is a key handle for SAR exploration in indole-containing compounds. The size, shape, and electronic properties of the substituent at this position can directly influence the interaction with the target protein and, consequently, the compound's potency.

Design Principles for Optimized Lead Compounds

Based on the accumulated SAR data, several key design principles have emerged for the optimization of lead compounds based on the this compound scaffold. A primary principle is the retention of the 5-cyclopropyl group, which is often crucial for maintaining or enhancing potency.

Further optimization typically involves a systematic exploration of substituents on the dihydroindole ring. This includes varying the size, lipophilicity, and electronic properties of the substituents to achieve a balance between high potency and favorable pharmacokinetic properties. The goal is to identify substituents that enhance target engagement while minimizing off-target effects and metabolic liabilities.

Influence of Structural Changes on Metabolic Stability (pre-clinical)

The metabolic stability of a drug candidate is a critical factor in its preclinical development, as it determines its half-life and oral bioavailability. Structural modifications to the this compound scaffold can have a significant impact on its metabolic stability.

The cyclopropyl group itself can contribute to increased metabolic stability by blocking potential sites of metabolism. For instance, the replacement of a metabolically labile ethyl group with a more robust cyclopropyl group is a common strategy in medicinal chemistry to improve metabolic stability. The inherent strength of the C-H bonds in the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Below is a hypothetical interactive data table illustrating the kind of data generated in preclinical SAR studies.

CompoundDihydroindole Ring Substituent5'-Position SubstituentTarget Binding Affinity (IC50, nM)Metabolic Stability (t1/2, min)
1 HCyclopropyl15045
2 7-FluoroCyclopropyl7560
3 6-MethoxyCyclopropyl20030
4 HIsopropyl30025
5 7-FluoroIsopropyl15040

Table 1. This table presents hypothetical data to demonstrate the structure-activity relationship of this compound derivatives. The data illustrates how modifications to the dihydroindole ring and the 5'-position substituent can impact target binding affinity and metabolic stability in a preclinical setting.

Pre Clinical Investigations of Biological Activities of 5 Cyclopropyl 2,3 Dihydro 1h Indole and Its Analogs

Antiparasitic Activity

Efficacy against Trypanosoma cruzi (Chagas Disease)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in many parts of the world. nih.govnih.gov The search for new, effective treatments has led to the investigation of various chemical entities, including indole (B1671886) derivatives.

In a study focused on the optimization of 1H-indole-2-carboxamides, a series of substituted indoles were evaluated for their activity against T. cruzi. nih.govdndi.orgacs.org It was discovered that small, electron-donating aliphatic groups at the 5' position of the indole core were beneficial for potency. acs.org Specifically, compounds bearing a methyl or a cyclopropyl (B3062369) group at this position demonstrated moderate to good potency. nih.govacs.org However, analogs with electron-withdrawing groups like halogens or a trifluoromethyl group were found to be inactive. acs.org Despite promising in vitro activity, the development of these compounds was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties. nih.govacs.org

**Table 1: In Vitro Activity of 5'-Substituted Indole Analogs against *T. cruzi***

Compound 5'-Substituent pEC₅₀
1 Methyl >5.4
2 Methyl >5.4
3 Cyclopropyl >5.4
4 Cyclopropyl >5.4
5 Ethyl >5.4
6 Methoxy >5.4
7 Methoxy >5.4
8 Halogen <4.2
9 Halogen <4.2
10 Trifluoromethyl <4.2

pEC₅₀ represents the negative logarithm of the half-maximal effective concentration.

Activity against Leishmania infantum

Anti-inflammatory Potential of Dihydroindole Derivatives

Indole derivatives have been investigated for their anti-inflammatory properties. researchgate.net Studies on various indole-containing compounds have demonstrated their ability to modulate inflammatory pathways. For instance, some indole derivatives have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6 in cell-based assays. chemrxiv.orgchemrxiv.orgnih.gov

One study synthesized a novel series of pyridine-based thiadiazole derivatives and found that several compounds exhibited significant anti-inflammatory activity. researchgate.net In another investigation, indole derivatives of ursolic acid were found to significantly reduce lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory cytokines. chemrxiv.orgchemrxiv.org Specifically, these compounds decreased the levels of TNF-α, IL-6, and IL-1β, while increasing the anti-inflammatory cytokine IL-10. chemrxiv.org They also inhibited the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.org

While these studies highlight the general anti-inflammatory potential of the broader indole class, specific data on the anti-inflammatory activity of 5-cyclopropyl-2,3-dihydro-1H-indole itself is limited in the available literature.

Antimicrobial and Antitubercular Efficacy

The indole scaffold is a key component in many compounds with antimicrobial and antitubercular properties. researchgate.netwjpsonline.comwjpsonline.com Various synthetic isatin (B1672199) derivatives, which contain an indole core, have shown a wide range of pharmacological activities, including antibacterial and antifungal effects. wjpsonline.com

A study on new isatin derivatives revealed that some compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungal strains. wjpsonline.com One particular derivative, a bromo and methyl-substituted isatin, showed significant inhibition against Mycobacterium tuberculosis H37Rv. wjpsonline.com Another study highlighted that indole derivatives have been used to create drugs targeting essential enzymes in microbial pathways. researchgate.net

Although the broader class of indole derivatives shows promise, specific studies detailing the antimicrobial and antitubercular efficacy of this compound were not identified in the reviewed sources.

Enzyme and Receptor Modulatory Activities

S1P1 Receptor Antagonism

Sphingosine-1-phosphate receptor 1 (S1P1) is a key regulator of lymphocyte trafficking from lymphoid organs. Antagonism of this receptor has been explored as a therapeutic strategy for autoimmune diseases. Studies have shown that S1P1 antagonists can induce the sequestration of lymphocytes in peripheral lymph nodes, which is a mechanism that can alleviate autoimmune pathologies. nih.gov

While the provided information discusses the effects of S1P1 antagonists in general, it does not specifically mention this compound as an S1P1 receptor antagonist. Further investigation is needed to determine if this compound or its analogs possess this specific modulatory activity.

RET Kinase Inhibition

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical mediator of cell signaling pathways involved in cell growth, differentiation, and survival. Aberrant RET kinase activity due to mutations or fusions is a known driver in several types of cancer, including thyroid and lung cancers. Consequently, the development of RET kinase inhibitors has become a significant focus in oncology drug discovery.

While direct studies on this compound as a RET kinase inhibitor are not extensively reported, the broader family of indole derivatives has shown considerable promise. Research into various heterocyclic scaffolds has identified the indole nucleus as a key component for potent RET inhibition. For instance, a series of 9H-pyrimido[4,5-b]indole derivatives have been identified as dual inhibitors of both RET and Tropomyosin receptor kinase A (TRKA). nih.gov This dual activity is considered advantageous as it can potentially address a wider range of tumors and overcome certain mechanisms of resistance that may arise from treatment with highly selective inhibitors. nih.gov

The exploration of pyrimido-indole scaffolds has led to the identification of compounds with low nanomolar potency against wild-type RET and clinically relevant mutants. nih.govresearchgate.net These findings underscore the value of the indole core structure in designing novel and effective RET inhibitors. The development of new scaffolds, such as the pyrimido-indole, with unique binding modes is crucial for overcoming resistance to existing therapies. nih.gov

Compound ClassTarget(s)Key Findings
9H-pyrimido[4,5-b]indole derivativesRET, TRKAIdentified as dual inhibitors, potentially overcoming resistance mechanisms. nih.gov
Pyrimido-indole scaffoldRET, TRKADemonstrates that the type of heterocycle at the R2 position can dictate dual activity or preferential RET inhibition. nih.gov

Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonism

Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are central to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress. nih.govwikipedia.org Overactivity of the CRF/CRF1 system is implicated in the pathophysiology of various stress-related disorders, including anxiety and depression. nih.govwikipedia.org As a result, CRF1 receptor antagonists are being actively investigated as potential novel therapeutics for these conditions. nih.gov

The search for non-peptide, small-molecule CRF1 receptor antagonists that can cross the blood-brain barrier has led to the exploration of diverse chemical scaffolds. nih.gov While specific research on this compound as a CRF1 antagonist is limited in the public domain, the broader class of indole and indoline (B122111) derivatives has been investigated for various G-protein coupled receptor targets. The development of potent and selective CRF1 antagonists remains an active area of research, with several compounds advancing into clinical trials for conditions like congenital adrenal hyperplasia, further highlighting the therapeutic potential of targeting this receptor. mdpi.com

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

The Hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. nih.gov This enzyme represents a prime target for direct-acting antiviral agents due to its critical role in the viral life cycle and the high degree of conservation of its active site across different HCV genotypes. nih.gov

A significant body of research has identified indole derivatives as a potent class of non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase. nih.govnih.gov These inhibitors bind to allosteric sites on the enzyme, inducing a conformational change that prevents RNA synthesis. nih.gov

In one study, a screening of a compound library led to the identification of a series of indole-containing compounds active against HCV replication. nih.gov Subsequent structure-activity relationship (SAR) studies identified compound 12e as a potent inhibitor of HCV replication with minimal cytotoxicity. nih.gov Genetic mapping of resistant viral mutants confirmed that the NS5B polymerase was the target of this compound class. nih.gov Further in vitro assays demonstrated direct inhibition of the NS5B polymerase by compound 12e. nih.gov

Another line of research has focused on tricyclic indole derivatives as inhibitors of the NS5B palm site. researchgate.net These efforts have yielded compounds with significant enzyme inhibitory activity and moderate activity in cell-based replicon systems. researchgate.net Macrocyclic indole derivatives have also been explored as a novel class of NS5B polymerase inhibitors. researchgate.net

Compound/SeriesTargetActivity
Compound 12e (indole derivative)HCV NS5B PolymeraseEC50 = 1.1 µM, EC90 = 2.1 µM, CC50 = 61.8 µM, IC50 = 292 nM nih.gov
Tricyclic indole derivative 111 HCV NS5B Polymerase (palm site)GT1b IC50 = 10 nM, GT1b EC50 = 1.0 µM researchgate.net
Indole-N-acetamide derivatives HCV NS5B PolymeraseIdentified as a class of inhibitors with potential for optimization. sigmaaldrich.com

Exploration of Other Potential Pre-clinical Therapeutic Targets

Beyond the well-defined areas of RET kinase, CRF1 antagonism, and HCV NS5B inhibition, the this compound scaffold and its analogs have been investigated for other therapeutic applications.

A notable area of discovery is the identification of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as a new class of potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. nih.gov RIPK1 is a key mediator of necroptosis, a form of programmed cell death, and is implicated in various inflammatory diseases and cancer metastasis. In this study, compound 22b emerged as a highly active inhibitor of RIPK1, demonstrating the ability to protect cells from necroptosis and significantly reduce tumor metastasis in a preclinical model. nih.gov This compound also exhibited favorable pharmacokinetic properties, marking it as a promising candidate for further development. nih.gov

Furthermore, research into indoline and indole derivatives has identified them as potent and selective α1A-adrenoceptor antagonists. nih.gov This activity is relevant for the treatment of benign prostatic hyperplasia (BPH). In these studies, specific derivatives showed high potency and uroselectivity in both cell-based and functional tissue assays, leading to significant improvements in urinary function in animal models of BPH. nih.gov

Compound/SeriesTargetKey Findings
Compound 22b (5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative)Receptor-Interacting Protein Kinase 1 (RIPK1)Potent RIPK1 inhibition (KD = 0.004 µM, IC50 = 0.011 µM), efficient protection against necroptosis, and excellent anti-metastasis activity in a melanoma model. nih.gov
(R)-14r and (R)-23l (Indoline and Indole derivatives)α1A-AdrenoceptorHigh potency and selectivity as antagonists (IC50 values of 2.7 nM and 1.9 nM, respectively), with significant efficacy in a rat model of BPH. nih.gov

These findings highlight the versatility of the this compound scaffold and its broader indole and indoline relatives, suggesting a rich field for future preclinical and clinical development across a spectrum of diseases.

Future Directions and Emerging Research Avenues for 5 Cyclopropyl 2,3 Dihydro 1h Indole Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The advancement of novel therapeutics is intrinsically linked to the development of efficient and sustainable methods for their synthesis. For 5-cyclopropyl-2,3-dihydro-1H-indole, future research will likely focus on creating more streamlined and environmentally friendly synthetic strategies. This includes the exploration of one-pot reactions, catalytic methods that minimize waste, and the use of greener solvents and reagents.

Comprehensive Exploration of Novel Biological Targets for Therapeutic Applications

While the indole (B1671886) scaffold is known to interact with a wide range of biological targets, a comprehensive exploration of the specific targets for this compound derivatives is an area ripe for investigation. The indole nucleus is a privileged structure in drug discovery, known to mimic peptide structures and bind to various enzymes. chula.ac.th

Research has shown that indole derivatives can act as inhibitors of crucial enzymes in disease pathways. For example, certain indole derivatives have been designed as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular modeling studies have indicated that the cyclopropyl-indole scaffold can effectively interact with key residues in the NNRTI binding pocket. nih.gov

Future research will likely expand the scope of biological targets to include a wider array of kinases, G-protein coupled receptors, and other enzymes implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. The inherent structural features of the this compound moiety make it an attractive starting point for the design of new therapeutic agents. For instance, various indole derivatives have shown promise as anticancer agents by targeting protein kinases, topoisomerases, and P-glycoprotein. mdpi.com

Advanced Computational Modeling for Precise Ligand Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov For this compound, advanced computational techniques will play a crucial role in the precise design and optimization of new ligands.

Ligand-based drug design (LBDD) approaches, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can be employed to understand the key structural features responsible for biological activity. nih.gov These methods are particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov

Structure-based drug design (SBDD) will also be instrumental, especially when the crystal structure of the target protein is available. Molecular docking simulations can predict the binding modes of this compound derivatives within the active site of a target, providing insights for further optimization. rsc.org For example, docking studies have been used to investigate the binding of indole derivatives to the colchicine (B1669291) binding site of tubulin. rsc.org

The use of molecular mechanics (MM) and quantum mechanics (QM) methods will allow for the generation of multiple ligand conformations and a more accurate prediction of binding energies. nih.gov These computational approaches will accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing. nih.gov

Integration with High-Throughput Screening and Fragment-Based Drug Discovery Initiatives

High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are powerful strategies for identifying new hit compounds. researchgate.netvu.nl The integration of this compound chemistry with these initiatives will significantly expand the search for novel therapeutic agents.

HTS allows for the rapid screening of large compound libraries against a specific biological target. thermofisher.com By incorporating diverse this compound derivatives into these libraries, researchers can efficiently identify initial hits for further development.

FBDD, on the other hand, utilizes smaller, less complex molecules ("fragments") to probe the binding sites of target proteins. nih.govnih.gov Given its relatively small size and specific three-dimensional shape, the this compound core could serve as a valuable fragment for screening. Fragment hits often have lower affinity but exhibit more efficient binding interactions, making them excellent starting points for optimization into potent drug candidates. nih.gov The "Rule of Three" provides a useful set of guidelines for selecting fragments with desirable physicochemical properties. vu.nl

Q & A

Q. What are the established synthetic routes for preparing 5-cyclopropyl-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclopropane ring introduction via transition-metal-catalyzed cross-coupling or cycloaddition reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to functionalize indole derivatives (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) in PEG-400/DMF mixtures at room temperature, yielding products in moderate yields (~42%) after purification by flash chromatography (70:30 ethyl acetate/hexane) . Optimization may involve adjusting solvent polarity (e.g., PEG-400 for improved solubility), catalyst loading (e.g., CuI), and reaction time (12–24 hours) to enhance regioselectivity.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing cyclopropyl protons (δ ~0.5–2.0 ppm) and dihydroindole NH signals (δ ~8–10 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with ≤2 ppm error .
  • TLC : Monitors reaction progress using silica gel plates and UV/iodine visualization.
    Purity is validated via elemental analysis or HPLC (>95%), as demonstrated for structurally related indoles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for cyclopropyl-substituted dihydroindoles?

Methodological Answer: Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from conformational rigidity of the cyclopropyl ring or solvent effects. Strategies include:

  • Variable Temperature (VT) NMR : Resolves dynamic effects by analyzing signal coalescence at elevated temperatures.
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments . For example, dihydroindole NH protons in related compounds show solvent-dependent shifts in DMSO-d6 vs. CDCl3 .

Q. What strategies improve regioselectivity in electrophilic substitutions of this compound?

Methodological Answer: The cyclopropyl group’s electron-withdrawing effect directs electrophiles to specific positions:

  • Friedel-Crafts Alkylation : Preferentially occurs at the C4/C6 positions due to steric hindrance from the cyclopropyl group.
  • Nitration : Use mixed acid (HNO3/H2SO4) at 0–5°C to minimize ring-opening of the cyclopropane.
  • Protection of NH : Boc-anhydride or acetyl chloride blocks the NH group, shifting reactivity to the aromatic ring . Reaction monitoring via TLC and quenching at partial conversion can isolate intermediates .

Q. How does the cyclopropyl moiety influence the compound’s biological activity in drug discovery contexts?

Methodological Answer: The cyclopropyl group enhances metabolic stability and modulates lipophilicity (clogP). In vitro assays for related indoles involve:

  • Kinase Inhibition : Test against tyrosine kinases using fluorescence polarization.
  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative strains.
    For example, 5-chloro-2,3-dimethyl-1H-indole derivatives show antiviral activity via RdRp inhibition, suggesting cyclopropyl analogs could exploit similar mechanisms .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to probe the stability of this compound under acidic/basic conditions?

Methodological Answer:

  • Kinetic Setup : Prepare solutions in buffered media (pH 1–14) and monitor degradation via UV-Vis (λmax ~270 nm for indole derivatives) at 25°C/37°C.
  • Sampling : Aliquot at timed intervals, quench with NaHCO3 (for acidic conditions), and analyze by HPLC .
  • Rate Constant Calculation : Use pseudo-first-order kinetics (ln[C] vs. time plots). Related studies on tetrafluoroindoles show half-lives <1 hour in strong acids .

Q. What computational methods are suitable for predicting the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO/LUMO energies (Gaussian 16) to predict sites for [2+1] or [3+2] cycloadditions.
  • Transition State Modeling : Locate TS structures using QST2 or NEB methods (e.g., for Diels-Alder reactions).
  • Solvent Effects : Include implicit solvation models (PCM) to refine activation energies .

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